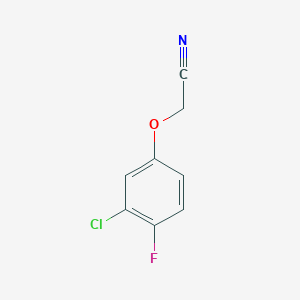

2-(3-Chloro-4-fluorophenoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXZGGPJOUQRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chloro-4-fluorophenoxy)acetonitrile (CAS No. 1341652-79-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and research findings from various studies.

Chemical Structure and Properties

The molecular structure of 2-(3-Chloro-4-fluorophenoxy)acetonitrile features a chloro and a fluorine substituent on a phenoxy group, linked to an acetonitrile moiety. This unique structure may contribute to its biological activities.

The biological activity of 2-(3-Chloro-4-fluorophenoxy)acetonitrile is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular processes.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways, potentially influencing gene expression and cellular metabolism.

Biological Activity Overview

Research indicates that 2-(3-Chloro-4-fluorophenoxy)acetonitrile exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Antifungal Effects : It has shown potential antifungal activity, indicating its utility in treating fungal infections.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5.64 | Moderate |

| Escherichia coli | 8.33 | Moderate |

| Candida albicans | 16.69 | Moderate |

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to 2-(3-Chloro-4-fluorophenoxy)acetonitrile, contributing to our understanding of its potential applications:

- Study on Antimicrobial Properties : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 µM to over 100 µM for various strains .

- In Vivo Studies : Animal models have shown that compounds in this class can modulate immune responses and exhibit anti-inflammatory effects, suggesting therapeutic potential in inflammatory diseases.

- Pharmacokinetics : The pharmacokinetic profile indicates that lipophilicity and solubility are critical for bioavailability, influencing the compound's efficacy in biological systems .

Scientific Research Applications

Environmental Science

Phytoremediation Studies

Research has shown that plants like Lemna minor can sequester halogenated phenols and their analogs, including compounds similar to 2-(3-Chloro-4-fluorophenoxy)acetonitrile. Using nuclear magnetic resonance (NMR), metabolites were identified in plant extracts, demonstrating the potential for using these plants in cleaning contaminated environments (Tront & Saunders, 2007).

Degradation Pathways

Investigations into the photolysis of halogenated biphenyls reveal how compounds like this acetonitrile undergo degradation in aqueous solutions. Understanding these pathways is crucial for assessing the environmental risks associated with their use (Zhang et al., 2020).

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

The compound serves as a building block in the synthesis of various pharmaceuticals. For instance, it has been used in the development of estrogen receptor modulators, which are critical in treating hormone-related conditions (US9975856B2) .

Conformational Studies

Theoretical calculations and infrared studies on related monofluorophenols provide insights into their conformational stability and chemical behavior. These studies are essential for designing new drugs that incorporate fluorinated components (Moreira et al., 2012).

Materials Science

Crystal Structure Analysis

Detailed analysis of the crystal structures of compounds related to 2-(3-Chloro-4-fluorophenoxy)acetonitrile aids in understanding molecular geometry and electronic properties. Such insights are vital for developing new materials with specific functionalities (Naveen et al., 2006).

Case Study 1: Phytoremediation Potential

In a study by Tront & Saunders (2007), Lemna minor was tested for its ability to uptake and metabolize halogenated phenols. The results indicated significant sequestration capabilities, providing a potential method for bioremediation of contaminated water sources.

Case Study 2: Drug Development

The synthesis of estrogen receptor modulators utilizing 2-(3-Chloro-4-fluorophenoxy)acetonitrile was documented in patent US9975856B2. This research highlights the compound's importance as a precursor in pharmaceutical chemistry, particularly for treatments related to hormonal imbalances.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.

Mechanistic Insight :

-

Acidic conditions protonate the nitrile, forming an iminium ion that reacts with water.

-

Basic hydrolysis involves nucleophilic attack by hydroxide, forming an intermediate amide .

Reduction of the Nitrile Group

The nitrile can be reduced to primary amines or aldehydes using catalytic hydrogenation or hydride reagents.

Key Consideration :

The electron-withdrawing phenoxy group may slow reduction kinetics compared to aliphatic nitriles .

Electrophilic Aromatic Substitution (EAS)

The 3-chloro-4-fluorophenyl ring directs incoming electrophiles based on substituent effects:

-

Chloro (-Cl): Strongly deactivating, meta-directing.

-

Fluoro (-F): Weakly deactivating, ortho/para-directing.

Regioselectivity :

Competition between -Cl and -F substituents leads to mixed products, favoring positions ortho to -F and meta to -Cl .

Nucleophilic Substitution at the Ether Linkage

The phenoxy ether (C-O-C) is generally resistant to nucleophilic attack but may cleave under extreme conditions.

Cyanoalkylation Reactions

The nitrile’s α-carbon participates in alkylation or condensation reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Phenoxyacetonitriles

2-(2,4-Dichlorophenoxy)acetonitrile Derivatives

- Synthesis: Synthesized via condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide, yielding compounds like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (mp 123–125°C, yield 90%) .

- Properties: The dichloro substitution increases molecular weight (e.g., C₈H₅Cl₂FO₂, MW 223.03) compared to the mono-chloro/fluoro target compound, likely enhancing lipophilicity and thermal stability .

2-(3-Fluoro-4-iodophenyl)acetonitrile

- Structure : Replaces Cl at position 3 with iodine (I), increasing molecular weight (MW 261.03 vs. ~181.58 for the target compound) .

4-Fluoro-3-phenoxybenzeneacetonitrile

- Electronic Effects: Incorporates a phenoxy group and fluorine at position 4 (C₁₄H₁₀FNO₂, MW 243.23). The fluorine atom stabilizes the aromatic ring via electron-withdrawing effects, similar to the target compound .

Methoxy- and Trifluoroethoxy-Substituted Analogs

2-(3-Methoxy-4-(trifluoroethoxy)phenyl)acetonitrile

- Structure: Features methoxy (OCH₃) and trifluoroethoxy (OCH₂CF₃) groups (C₁₁H₁₀F₃NO₂, MW 245.2). The trifluoroethoxy group significantly increases electron-withdrawing capacity and hydrophobicity compared to Cl/F substituents .

- Applications : Such groups are common in herbicides and kinase inhibitors.

2-(3-Fluoro-5-methoxyphenyl)acetonitrile

- Polarity: The methoxy group enhances solubility in polar solvents (C₉H₈FNO, MW 165.16) but reduces thermal stability compared to halogenated analogs .

Sulfanyl- and Nitro-Functionalized Derivatives

2-[(4-Fluorophenyl)sulfanyl]acetonitrile

- Reactivity : The sulfanyl (S-) group (C₈H₆FNS, MW 167.20) introduces nucleophilic sites, contrasting with the electrophilic nitrile group in the target compound .

[5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy]acetonitrile

- Electron Effects: Nitro (NO₂) and trifluoromethyl (CF₃) groups (C₁₅H₈ClF₃N₂O₄, MW 372.68) create strong electron-deficient aromatic systems, useful in explosive or pesticide formulations .

Amine and Hydroxy Derivatives

2-(3-Chloro-4-fluorophenoxy)ethylamine Hydrochloride

- Bioactivity: The ethylamine side chain (C₈H₁₀Cl₂FNO, MW 226.07) facilitates salt formation, improving bioavailability in drug formulations .

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile

- Stereochemistry: The hydroxyl group (C₁₄H₁₀FNO₂, MW 243.23) introduces chirality, impacting binding interactions in enzyme inhibitors .

Data Tables: Key Properties of Analogous Compounds

Research Findings and Trends

- Electronic Effects : Chlorine and fluorine substituents lower HOMO-LUMO gaps (), enhancing electrophilic reactivity for nucleophilic substitution or coupling reactions .

- Thermal Stability : Halogenated analogs exhibit higher melting points (e.g., 123–125°C for dichloro derivatives) compared to methoxy-substituted compounds .

- Biological Activity : Ethylamine and hydroxy derivatives show promise in drug discovery due to improved solubility and target binding .

Preparation Methods

Reaction Conditions

Solvent Selection : Polar aprotic solvents such as acetonitrile are preferred due to their ability to dissolve both reactants and facilitate nucleophilic substitution. Other solvents include ethers, esters, ketones, and alcohols depending on the step and purification requirements.

Base Catalysis : Organic or inorganic bases are employed to deprotonate the phenol, enhancing nucleophilicity. Common bases include sodium hydride, potassium carbonate, or organic bases such as triethylamine.

Alkylation Agent : The acetonitrile moiety is introduced typically via reaction with chloroacetonitrile or bromoacetonitrile, which acts as an electrophile in the nucleophilic substitution with the phenolate ion.

Typical Reaction Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 3-chloro-4-fluorophenol in acetonitrile or other polar aprotic solvent | Room temperature to 60°C | Ensures complete solubilization |

| 2 | Addition of base (e.g., K2CO3) to generate phenolate ion | Stirring at 25–60°C | Base amount optimized for complete deprotonation |

| 3 | Slow addition of chloroacetonitrile | 25–60°C | Controlled addition to avoid side reactions |

| 4 | Stirring for several hours (3–12 h) | 40–70°C | Reaction monitored by TLC or HPLC |

| 5 | Workup by aqueous extraction and organic solvent separation | Room temperature | Removal of inorganic salts and impurities |

| 6 | Purification by recrystallization or chromatography | Solvents: ethyl acetate, isobutyl acetate, methyl cyclohexane | Achieves high purity crystalline product |

This method yields 2-(3-chloro-4-fluorophenoxy)acetonitrile with high purity suitable for further pharmaceutical applications.

Purification and Isolation Techniques

Recrystallization : The crude product is often recrystallized from mixtures such as isobutyl acetate and methyl cyclohexane to obtain crystalline forms with defined polymorphic properties.

Solvent Removal : Techniques such as lyophilization, spray drying, or slow solvent evaporation are employed to isolate the product in amorphous or crystalline forms depending on downstream application needs.

Chromatographic Purification : When necessary, column chromatography using silica gel and appropriate eluents can be used to separate impurities and regioisomers.

Research Findings and Process Optimization

The choice of solvent and base significantly impacts the yield and purity of the product. Polar aprotic solvents like acetonitrile enhance nucleophilicity and solubility of reactants.

Temperature control during the addition of chloroacetonitrile is crucial to minimize side reactions such as polymerization or over-alkylation.

The reaction time varies from 3 to 12 hours, with longer times favoring completion but risking decomposition in some cases.

Purification steps involving isobutyl acetate and methyl cyclohexane are effective in obtaining crystalline forms with desirable physical properties for pharmaceutical use.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Process |

|---|---|---|

| Solvent | Acetonitrile, ethers, esters | Solubility and reaction rate |

| Base | K2CO3, NaH, triethylamine | Phenol deprotonation efficiency |

| Alkylating Agent | Chloroacetonitrile, bromoacetonitrile | Electrophilic substitution |

| Temperature | 25–70°C | Reaction rate and selectivity |

| Reaction Time | 3–12 hours | Conversion and yield |

| Purification Solvents | Isobutyl acetate, methyl cyclohexane | Crystallinity and purity |

Q & A

What are the key physical properties and spectroscopic characterization methods for 2-(3-Chloro-4-fluorophenoxy)acetonitrile?

Level: Basic

Methodological Answer:

- Physical Properties :

- Molecular Formula: C₈H₅ClFNO

- Molecular Weight: 169.59 g/mol (consistent with nitrile derivatives) .

- Melting Point: 67–69°C (critical for assessing purity and stability in storage) .

- Spectroscopic Characterization :

- NMR : Use - and -NMR to identify aromatic protons (split patterns due to chloro and fluoro substituents) and the nitrile carbon (~110–120 ppm). Compare with analogs like 3,5-difluorophenylacetonitrile for reference .

- IR : Confirm the nitrile group (C≡N stretch at ~2240 cm) and aryl ether linkages (C-O-C stretch ~1250 cm).

- GC-MS : Analyze fragmentation patterns to verify molecular ion peaks and detect impurities .

What synthetic routes are available for preparing 2-(3-Chloro-4-fluorophenoxy)acetonitrile?

Level: Basic

Methodological Answer:

- Nucleophilic Substitution : React 3-chloro-4-fluorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC to avoid over-alkylation .

- Cyanoethylation : Use a Williamson ether synthesis approach, substituting phenol with a bromo- or iodo-acetonitrile derivative. Optimize solvent polarity (e.g., acetone vs. DMSO) to improve yield .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted phenol or salts. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can computational methods aid in predicting reaction pathways and intermediates for synthesizing this compound?

Level: Advanced

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model nucleophilic substitution steps. Calculate activation energies for competing pathways (e.g., O- vs. C-alkylation) .

- Transition State Analysis : Identify intermediates using density functional theory (DFT). For example, simulate the phenoxide ion’s interaction with chloroacetonitrile to predict regioselectivity .

- Solvent Effects : Apply COSMO-RS models to assess solvent polarity’s impact on reaction kinetics. Compare computational predictions with experimental yields to refine parameters .

How can researchers design experiments to optimize synthesis yield and minimize byproducts?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to test variables: temperature (60–120°C), base concentration (1–3 equiv.), and solvent (DMF vs. THF). Analyze interactions via response surface methodology (RSM) .

- Byproduct Mitigation :

What are the challenges in analyzing environmental stability and degradation pathways of this compound?

Level: Advanced

Methodological Answer:

- Hydrolytic Stability :

- Conduct accelerated degradation studies in buffered solutions (pH 4–10) at 40–60°C. Track nitrile hydrolysis to amides/acids via -NMR .

- Surface Reactivity: Study interactions with indoor surfaces (e.g., glass, polymers) using microspectroscopic imaging to assess adsorption/desorption kinetics .

- Photodegradation : Expose to UV light (254 nm) and identify radicals (e.g., aryloxy radicals) via electron paramagnetic resonance (EPR) .

How can researchers resolve contradictions in reported data for structurally similar compounds?

Level: Advanced

Methodological Answer:

- Comparative Analysis :

- Compare melting points and spectral data of 2-(3,5-difluorophenoxy)acetonitrile (mp: N/A) and 2-(2,4,6-trichlorophenoxy)acetonitrile (mp: ≥95% purity) to identify substituent effects on crystallinity .

- Replicate synthesis protocols for analogs under standardized conditions to isolate variables (e.g., solvent purity, heating rate) .

- Meta-Analysis : Use databases like PubChem to aggregate data on halogenated nitriles and apply statistical tools (e.g., principal component analysis) to detect outliers .

What advanced techniques are recommended for characterizing byproducts in large-scale synthesis?

Level: Advanced

Methodological Answer:

- High-Resolution MS : Identify trace impurities (e.g., dimerization products) via Orbitrap or TOF-MS. Use isotopic pattern matching to distinguish chlorine/fluorine-containing species .

- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) by growing single crystals in ethyl acetate/hexane mixtures .

- Reaction Monitoring : Implement inline FTIR or Raman spectroscopy to detect intermediates in real-time and adjust process parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.